4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide
Description
4-(Morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a pyrrolidin-3-yl group substituted with a [1,2,4]triazolo[4,3-a]pyrazine moiety and a morpholine ring. This structure combines multiple pharmacophores, including the triazolopyrazine system (known for kinase inhibition ), the morpholine group (often enhancing solubility ), and the benzamide scaffold (common in bioactive molecules).
Properties
IUPAC Name |
4-morpholin-4-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c28-20(15-1-3-17(4-2-15)25-9-11-29-12-10-25)23-16-5-7-26(13-16)18-19-24-22-14-27(19)8-6-21-18/h1-4,6,8,14,16H,5,7,9-13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAURVXNXZLPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)C4=NC=CN5C4=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide typically involves a multi-step process. One common approach is the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyrazine core . This intermediate is then coupled with a pyrrolidine derivative under appropriate conditions to yield the final product. The reaction conditions often involve the use of mild bases and solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or morpholine moieties, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Key Observations :
- The morpholine substituent in the target compound likely enhances water solubility compared to thiophene or pyrazole derivatives .
Variations in the Triazolopyrazine Core
Key Observations :
- Thioxo modifications (e.g., ) significantly enhance kinase inhibitory activity but may reduce solubility due to increased hydrophobicity.
- Phenoxy-substituted triazolopyrazines (e.g., ) prioritize synthetic efficiency, suggesting that the target compound’s unmodified core balances reactivity and functionality.
Pyrrolidine Linker Modifications
Biological Activity
The compound 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide is a novel derivative within the class of triazolo-pyrazine compounds. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and as a modulator of various biological pathways. This article explores the compound's biological activity, including its mechanisms of action, efficacy against cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a morpholine group, a triazolo-pyrazine moiety, and a benzamide functional group. These structural features contribute to its biological activity and interaction with various molecular targets.
Research indicates that compounds similar to This compound can function as inhibitors of key signaling pathways involved in cancer progression. Specifically, they may act on:
- c-Met Kinase : A receptor tyrosine kinase implicated in tumor growth and metastasis. Compounds derived from the same class have shown potent inhibition of c-Met kinase with IC50 values in the nanomolar range .
- PD-1/PD-L1 Interaction : Inhibitors targeting this pathway are critical for enhancing immune responses against tumors. Related compounds have demonstrated significant inhibition of this interaction with IC50 values as low as 92.3 nM .
Biological Activity Against Cancer Cell Lines
The anti-tumor efficacy of This compound has been evaluated against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.83 ± 0.07 | Induces apoptosis via caspase activation |
| MCF-7 | 0.15 ± 0.08 | Inhibits cell proliferation through c-Met inhibition |
| HeLa | 2.85 ± 0.74 | Promotes cell cycle arrest and apoptosis |
These results indicate that the compound exhibits strong anti-tumor activity across multiple cancer types.
Case Studies and Research Findings
- Anti-Cancer Studies : A study demonstrated that compounds similar to This compound effectively inhibited the growth of A549 and MCF-7 cells through mechanisms involving apoptosis and cell cycle arrest .
- In Vivo Efficacy : Preliminary in vivo studies have indicated that these compounds can significantly reduce tumor size in xenograft models without exhibiting substantial toxicity to normal tissues . This suggests a favorable therapeutic index.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the triazolo-pyrazine core can enhance potency and selectivity for specific targets such as c-Met kinase . This knowledge is crucial for optimizing drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
